

Influence of surfactants on Pigment Red 112 particle size

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 112*

Cat. No.: *B035991*

[Get Quote](#)

Technical Support Center: Pigment Red 112 Dispersion

This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of surfactants on the particle size of **Pigment Red 112**. The information is intended for researchers, scientists, and professionals in drug development and formulation science.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of surfactants in **Pigment Red 112** formulations?

A1: In aqueous pigment dispersions, surfactants perform three critical functions:

- **Wetting:** Surfactants reduce the interfacial tension between the aqueous medium and the solid pigment particles, allowing the liquid to displace air and wet the pigment surface effectively.[1][2]
- **Milling/Dispersion:** During mechanical milling (e.g., bead milling), surfactants, particularly "grind aids," facilitate the breakdown of large pigment agglomerates into smaller, primary particles.[2][3] This process is essential for achieving the desired particle size and color strength.[4]

- **Stabilization:** After the pigment is dispersed, surfactants adsorb onto the particle surfaces, creating a protective barrier.^[5] This barrier, which can be steric or electrostatic, prevents the fine particles from re-agglomerating or flocculating, ensuring the long-term stability of the dispersion.^{[1][3]}

Q2: How does particle size influence the properties of **Pigment Red 112**?

A2: The particle size of **Pigment Red 112** is a critical parameter that directly impacts its application properties. Reducing the particle size generally leads to an increase in color strength, as a larger surface area is available for light interaction.^[4] For instance, reducing the median diameter of some organic pigments from 0.5 μm to 0.2 μm can increase color strength by 50% to 275%.^[4] Finer particles, resulting from better dispersion, can also affect the hue, making the color appear redder and yellower.^[6]

Q3: What types of surfactants are commonly used for dispersing **Pigment Red 112**?

A3: A combination of surfactants is often used to achieve optimal performance.^[2] The main types include:

- **Wetting Agents:** These are typically low-HLB (Hydrophile-Lipophile Balance) surfactants used to improve the initial wetting of the dry pigment powder.^[2]
- **Dispersants/Grind Aids:** These are often non-ionic surfactants with a mid-range HLB (10-14).^[2] They aid in particle size reduction during milling and provide some stabilization.^[2] Examples include nonionic types like Lansperse DS200W and newer bio-based dispersants like Lansperse LT87.^[6]
- **Stabilizing Surfactants:** High-HLB surfactants, often with ionic characteristics, are employed to provide long-term stability and prevent flocculation.^[2]

Q4: Can the choice of surfactant affect the final color of the pigment?

A4: Yes. The effectiveness of a surfactant at reducing particle size can alter the final color characteristics. In a study comparing two dispersants for **Pigment Red 112**, the one that produced a finer particle size resulted in a coating that was measurably redder and yellower, as indicated by CIELAB color analysis.^[6]

Troubleshooting Guide

Problem 1: My **Pigment Red 112** dispersion has low color strength and a dull appearance.

- Possible Cause: Inefficient dispersion leading to large particle size or agglomeration. The full surface area of the pigment is not available to interact with light.[4]
- Solution:
 - Optimize Milling: Increase milling time or energy. Ensure the milling equipment (e.g., bead mill) is functioning correctly. The milling step is crucial for breaking down agglomerates.[1]
 - Evaluate Your Surfactant: The chosen dispersant or "grind aid" may be inefficient. Consider using a mid-HLB nonionic surfactant designed for milling efficiency.[2] A ladder study to find the optimal concentration is recommended.[2]
 - Improve Wetting: Ensure the pigment is properly wetted before milling. The addition of a specific wetting agent can help displace air from the pigment powder more effectively.[2]

Problem 2: The viscosity of my pigment dispersion is too high during and after milling.

- Possible Cause: Poor wetting and stabilization. If pigment particles are not properly wetted and dispersed, it can lead to high viscosity.
- Solution:
 - Select a Better Dispersant: Some dispersants are specifically designed to provide lower viscosity profiles. For example, studies have shown that novel bio-based dispersants can yield substantially lower initial viscosity compared to standard nonionic surfactants.[6]
 - Check Surfactant Concentration: Using too much or too little surfactant can adversely affect viscosity. An optimal concentration is needed to coat the pigment particles without causing excessive micelle formation in the continuous phase.
 - Use a Combination Approach: A low-HLB wetting agent can improve pigment cut-in, while a mid-HLB grind aid can optimize the milling phase, leading to better overall rheology.[2][3]

Problem 3: My dispersion appears stable initially, but particles settle over time (flocculation).

- Possible Cause: Insufficient stabilization. The dispersant used may be effective for milling but lacks the ability to provide long-term stability against particle re-agglomeration.
- Solution:
 - Incorporate a Stabilizing Surfactant: Add a high-HLB or an electrosteric polymeric dispersant to the formulation. These molecules provide a robust barrier on the particle surface, preventing them from coming together.[\[2\]](#)[\[5\]](#)
 - Avoid Antagonistic Interactions: Be aware that different surfactants can interact. Ensure the chosen stabilizer is compatible with the wetting and dispersing agents already in the system.[\[3\]](#)
 - Re-evaluate the Primary Dispersant: Some high-performance dispersants offer both good milling efficiency and strong steric stabilization, potentially eliminating the need for a secondary stabilizer.[\[3\]](#)

Problem 4: Excessive foaming occurs during the high-speed mixing or milling stage.

- Possible Cause: The use of high-HLB stabilizing surfactants, which are often prone to causing foam.
- Solution:
 - Add a Defoamer: Incorporate a suitable defoamer into the formulation at a low concentration.[\[6\]](#)
 - Minimize Use of Foamy Surfactants: Use the minimum effective concentration of the high-HLB stabilizing surfactant.
 - Select Low-Foam Alternatives: Mid-HLB nonionic surfactants used as grind aids typically generate more manageable levels of foam compared to high-HLB stabilizers.[\[2\]](#)

Data Presentation

Table 1: Comparison of Dispersants for **Pigment Red 112** in a Water-Based System.[\[6\]](#)

Parameter	Dispersant 1 (Standard)	Dispersant 2 (Bio-Based)	Observation
Product Name	Lansperse DS200W	Lansperse LT87	-
Type	Standard Nonionic Surfactant	Bio-Loop Technology Dispersant	LT87 is a newer, bio-based alternative.
Initial Viscosity	Higher	Substantially Lower	LT87 provides a better rheological profile.
Color (CIELAB a)	61.22	62.54	A higher a value indicates a redder shade.
Color (CIELAB b)	29.46	33.02	A higher b value indicates a yellower shade.
Flocculation	Not specified	Virtually none observed	LT87 demonstrates excellent stability.
Data suggests that Lansperse LT87 leads to a finer particle size dispersion, resulting in lower viscosity and a redder, yellower hue.			

Experimental Protocols

Protocol 1: Preparation of a Water-Based **Pigment Red 112** Dispersion

This protocol describes a general method for dispersing **Pigment Red 112** using surfactants, based on common industry practice.[\[6\]](#)

- Premixing Stage:
 - To a suitable vessel, add the required amount of deionized water.

- While stirring at low speed, add the defoamer, wetting agents, and/or dispersing surfactants. Mix until homogeneous.
- Gradually add the **Pigment Red 112** powder to the liquid under high-speed mixing (e.g., using a high-speed dissolver).
- Continue mixing at high speed for 20-30 minutes to ensure the pigment is fully wetted.
- Milling Stage:
 - Transfer the premix into a laboratory bead mill charged with appropriate grinding media (e.g., 0.8-1.2 mm ceramic beads).
 - Mill the dispersion for a specified duration (e.g., 60-120 minutes) at a controlled temperature. The exact time will depend on the desired particle size and the efficiency of the mill.
 - Take samples periodically to monitor the particle size distribution.
- Letdown Stage:
 - Once the target particle size is achieved, separate the dispersion from the grinding media.
 - If required, add any stabilizing surfactants or other additives (e.g., biocides, rheology modifiers) under low-speed agitation.

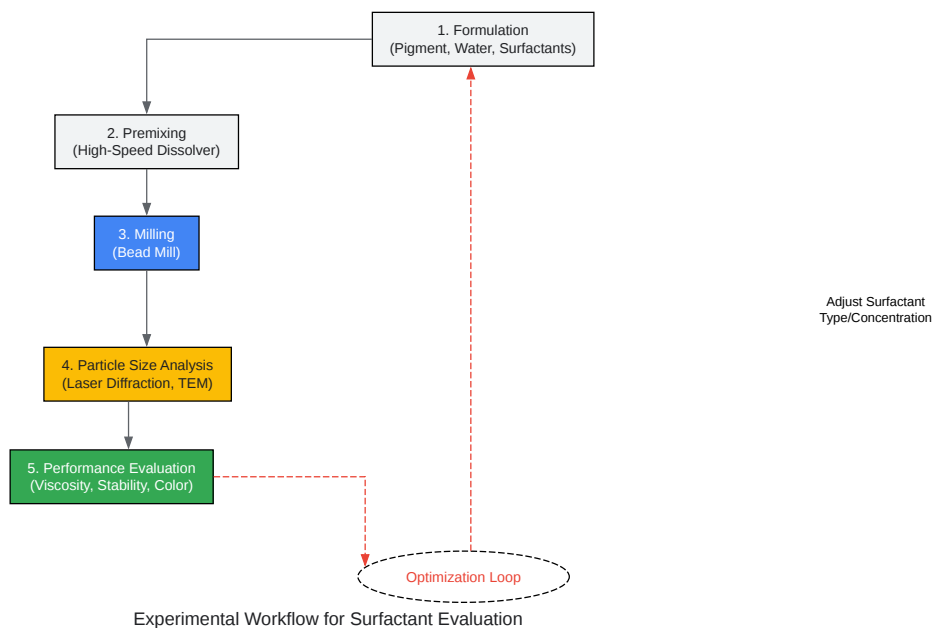
Protocol 2: Particle Size Analysis

The particle size distribution of the final dispersion is a key quality control parameter.

- Laser Diffraction (LD):
 - Principle: This is a widely used technique for materials in the sub-micron to millimeter range.^[7] A laser beam is passed through a diluted sample of the pigment dispersion. The particles scatter the light at angles that are inversely proportional to their size. A series of detectors measures the scattered light pattern, which is then used to calculate the particle size distribution.^[7]

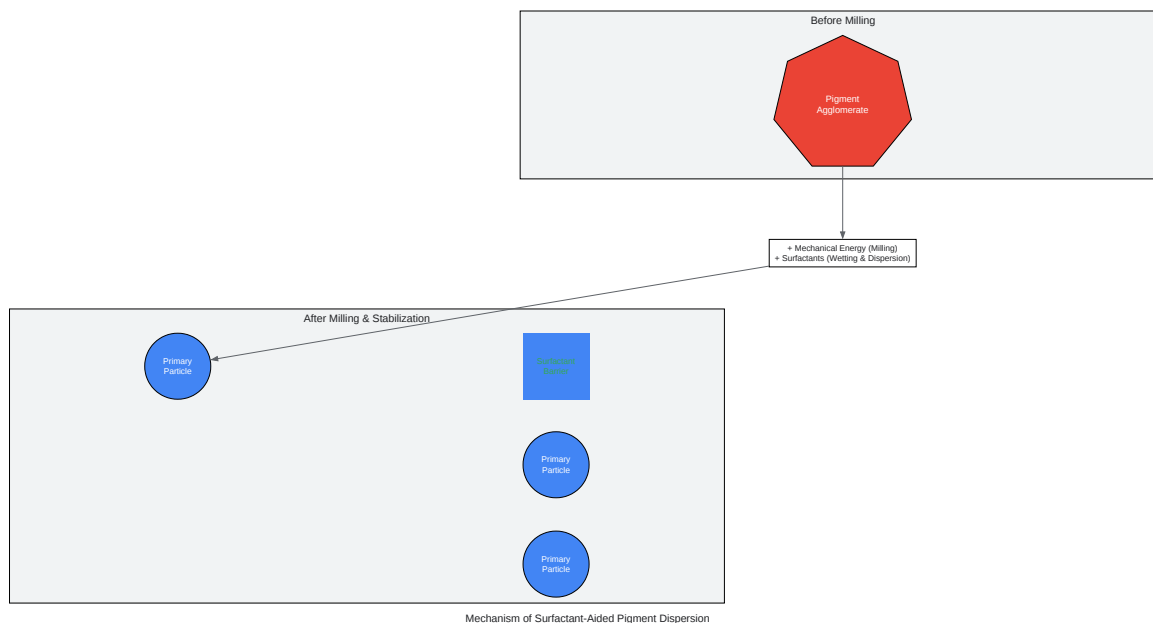
- Procedure:
 1. Dilute the pigment dispersion in deionized water to the optimal obscuration level recommended by the instrument manufacturer.
 2. Ensure the sample is well-mixed in the instrument's measurement cell to prevent settling.
 3. Perform the measurement and analyze the resulting size distribution data (e.g., d10, d50, d90).
- Transmission Electron Microscopy (TEM):
 - Principle: TEM provides direct visualization of the pigment particles, offering information on primary particle size, shape, and state of aggregation.^[7] A beam of electrons is transmitted through an ultra-thin sample of the material.
 - Procedure:
 1. Highly dilute the pigment dispersion.
 2. Deposit a small drop onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.
 3. Image the particles using the TEM.
 4. Use image analysis software to measure the dimensions of a statistically significant number of primary particles.

Visualizations



[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental process for developing and optimizing a **Pigment Red 112** dispersion.



[Click to download full resolution via product page](#)

Caption: Surfactants and milling energy break down large agglomerates into stable primary particles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nouryon.com [nouryon.com]
- 2. pcimag.com [pcimag.com]
- 3. paint.org [paint.org]

- 4. sdc.org.uk [sdc.org.uk]
- 5. Research on the Influence of the Type of Surfactant and Concentrator in Aqueous Dispersion of Pigments - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. lankem.com [lankem.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- To cite this document: BenchChem. [Influence of surfactants on Pigment Red 112 particle size]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035991#influence-of-surfactants-on-pigment-red-112-particle-size>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com